molecular formula C11H7F2NO3 B1411766 1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione CAS No. 82673-81-2

1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione

Cat. No.: B1411766
CAS No.: 82673-81-2
M. Wt: 239.17 g/mol
InChI Key: YIHABICOZQAIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione moiety. The presence of the difluoromethoxy group imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)aniline and maleic anhydride.

    Reaction Conditions: The reaction between 3-(difluoromethoxy)aniline and maleic anhydride is carried out under controlled conditions, often involving a solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions and scaling up the process to achieve higher yields and purity.

Chemical Reactions Analysis

1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The difluoromethoxy group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

    1-[3-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione: This compound features a trifluoromethoxy group instead of a difluoromethoxy group, resulting in different chemical and physical properties.

    1-[3-(Methoxy)phenyl]-1H-pyrrole-2,5-dione:

    1-[3-(Chloromethoxy)phenyl]-1H-pyrrole-2,5-dione: The chloromethoxy group imparts distinct properties to the compound, making it suitable for different applications.

The uniqueness of this compound lies in its specific structural features and the resulting chemical behavior, which distinguishes it from other similar compounds.

Properties

IUPAC Name

1-[3-(difluoromethoxy)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c12-11(13)17-8-3-1-2-7(6-8)14-9(15)4-5-10(14)16/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHABICOZQAIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
Reactant of Route 2
1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.